molecular formula C6H5N3OS B1440017 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one CAS No. 179316-94-0

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Cat. No.: B1440017
CAS No.: 179316-94-0
M. Wt: 167.19 g/mol
InChI Key: KWCOMGMOSLLKRK-UHFFFAOYSA-N
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Description

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, including the formation of intermediate compounds that are subsequently cyclized to yield the final product. Transition metal-mediated synthesis and rearrangement reactions are also employed to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazine compounds .

Scientific Research Applications

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-d][1,2,4]triazine derivatives, such as:

Uniqueness

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential as a therapeutic agent .

Properties

IUPAC Name

4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCOMGMOSLLKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 2
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 3
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 4
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 5
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 6
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

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